Vasotocin, dansyl-lys(8)-

Descripción general

Descripción

Vasotocin, dansyl-lys(8)- is a modified form of vasotocin, a nonapeptide hormone found in non-mammalian vertebrates. Vasotocin is the evolutionary precursor to vasopressin in mammals and plays a crucial role in regulating various physiological processes such as osmoregulation, reproduction, and social behaviors . The dansyl-lys(8) modification involves the attachment of a dansyl group to the lysine residue at the eighth position, which enhances the compound’s fluorescence properties, making it useful for various analytical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of vasotocin, dansyl-lys(8)- typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. The lysine residue at the eighth position is modified with a dansyl group using dansyl chloride in the presence of a base such as sodium carbonate . The reaction is carried out at room temperature for about an hour, resulting in the formation of the dansylated peptide .

Industrial Production Methods: Industrial production of vasotocin, dansyl-lys(8)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions: Vasotocin, dansyl-lys(8)- can undergo various chemical reactions, including:

Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the peptide’s conformation and activity.

Reduction: The disulfide bond can be reduced to free thiol groups, altering the peptide’s structure.

Substitution: The dansyl group can be substituted with other fluorescent tags for different analytical purposes.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other mild oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various fluorescent dyes and coupling reagents.

Major Products Formed:

Oxidation: Oxidized vasotocin, dansyl-lys(8)- with altered disulfide bonds.

Reduction: Reduced vasotocin, dansyl-lys(8)- with free thiol groups.

Substitution: Vasotocin with different fluorescent tags.

Aplicaciones Científicas De Investigación

Synthesis and Properties

The synthesis of vasotocin, dansyl-lys(8)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a solid resin, where the lysine at position 8 is modified using dansyl chloride. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and consistency.

Scientific Research Applications

Vasotocin, dansyl-lys(8)- has diverse applications across several fields:

Chemistry

- Fluorescent Probes : Utilized for studying peptide interactions and conformations due to its fluorescent properties.

Biology

- Peptide Distribution Tracking : Helps visualize peptide distribution within biological systems, allowing researchers to study physiological processes in real-time.

Medicine

- Physiological Modulation : Investigated for potential roles in modulating processes similar to those influenced by vasopressin, such as blood pressure regulation and water retention.

Industry

- Diagnostic Assays : Employed in the development of analytical techniques for measuring hormone levels or activity in various samples.

Study 1: Binding Affinity to Neurophysins

A study characterized the binding of the dansylated vasotocin analogue to bovine neurophysins, which are natural carrier proteins for neurohypophyseal hormones. Changes in fluorescence parameters indicated strong interactions between the analogue and neurophysins, with implications for understanding hormone transport mechanisms in vivo .

Study 2: Peptide Interaction Studies

Research has shown that the introduction of the dansyl group significantly alters the fluorescence properties upon interaction with target proteins. This alteration aids in determining dissociation constants and provides insights into the structural dynamics of peptide-protein interactions .

Study 3: Hormonal Activity Assessment

In another investigation, analogues of vasotocin were synthesized and tested for their biological activities. These studies focused on how modifications at specific positions affected hormonal activity, providing valuable data for designing more effective analogues for therapeutic use .

Mecanismo De Acción

The mechanism of action of vasotocin, dansyl-lys(8)- involves binding to specific G-protein-coupled receptors (GPCRs) similar to vasopressin receptors in mammals. These receptors are involved in various signaling pathways that regulate osmoregulation, reproduction, and social behaviors. The dansyl group enhances the peptide’s fluorescence, allowing researchers to study its interactions and effects in real-time .

Comparación Con Compuestos Similares

Vasopressin: A mammalian counterpart with similar physiological roles.

Oxytocin: Another nonapeptide hormone with overlapping functions in social behavior and reproduction.

Conopressin: A vasopressin-like peptide found in cone snail venom.

Uniqueness: Vasotocin, dansyl-lys(8)- is unique due to its fluorescent properties, which make it a valuable tool for analytical and research applications. The dansyl modification allows for real-time tracking and visualization, providing insights into peptide behavior and interactions that are not possible with non-fluorescent analogs .

Actividad Biológica

Vasotocin, dansyl-lys(8)- is a fluorescently labeled analog of vasotocin, a nonapeptide hormone primarily found in non-mammalian vertebrates. This compound serves as a valuable tool in biochemical and physiological research due to its ability to mimic the biological activities of vasopressin, the mammalian counterpart. The incorporation of a dansyl group enhances its fluorescence properties, allowing for real-time tracking of peptide interactions and distributions within biological systems.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₂₄N₄O₄S

- Molecular Weight : 396.53 g/mol

- CAS Number : 138915-83-0

The modification at lysine position 8 with a dansyl moiety not only aids in visualization but also influences the peptide's interaction with specific receptors, particularly G-protein-coupled receptors (GPCRs) involved in osmoregulation and social behaviors.

Vasotocin, dansyl-lys(8)- operates through binding to vasopressin receptors (V1a and V2) similarly to natural vasopressin. This interaction triggers downstream signaling pathways that regulate various physiological processes:

- Osmoregulation : It modulates water reabsorption in the kidneys.

- Reproductive Functions : Influences uterine contractions and milk ejection.

- Social Behaviors : Affects social bonding and aggression.

The dansyl modification allows researchers to utilize fluorescence microscopy techniques to visualize receptor localization and dynamics in live cells.

Affinity and Efficacy

Research indicates that vasotocin, dansyl-lys(8)- retains substantial affinity for vasopressin receptors. For instance, studies have shown that it binds with comparable affinity to the V2 receptor in renal cells, facilitating adenylyl cyclase activation, which is crucial for cAMP production—a key secondary messenger in cellular signaling.

| Receptor Type | Binding Affinity (nM) |

|---|---|

| V2 Receptor | 32 |

| V1a Receptor | 79 |

The compound's biological activity has been assessed through various assays, demonstrating its potential as an agonist or antagonist depending on the receptor subtype targeted.

Case Studies

-

Fluorescent Probes for Receptor Dynamics :

A study utilized vasotocin, dansyl-lys(8)- to investigate the lateral mobility of V2 receptors in porcine kidney epithelial cells. The findings revealed high receptor mobility at physiological temperatures, suggesting dynamic interactions within membrane microdomains . -

Comparative Studies with Other Analogues :

In comparative studies with other fluorescent vasopressin analogs, it was noted that while some modifications retained high antidiuretic activity, others exhibited diminished effects. The specificity of binding and subsequent internalization pathways were critical in determining their efficacy . -

Impact on Physiological Processes :

Another investigation focused on the role of vasotocin analogs in modulating social behaviors in animal models. The study highlighted significant behavioral changes correlating with the administration of vasotocin, indicating its influence on social bonding mechanisms .

Applications in Research

The unique properties of vasotocin, dansyl-lys(8)- make it an essential tool across various fields:

- Biochemistry : Used as a probe for studying peptide interactions.

- Pharmacology : Investigated for its potential therapeutic applications in disorders related to fluid balance and social behavior.

- Diagnostics : Employed in developing assays for receptor activity monitoring.

Propiedades

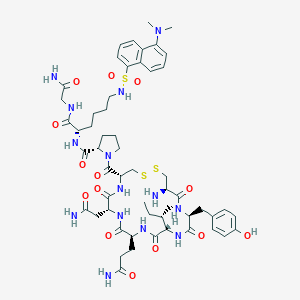

IUPAC Name |

(2S)-1-[(4R,7R,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H78N14O14S3/c1-5-30(2)47-54(80)63-37(21-22-44(57)71)50(76)65-39(26-45(58)72)51(77)66-40(29-85-84-28-35(56)48(74)64-38(52(78)67-47)25-31-17-19-32(70)20-18-31)55(81)69-24-10-15-42(69)53(79)62-36(49(75)60-27-46(59)73)13-6-7-23-61-86(82,83)43-16-9-11-33-34(43)12-8-14-41(33)68(3)4/h8-9,11-12,14,16-20,30,35-40,42,47,61,70H,5-7,10,13,15,21-29,56H2,1-4H3,(H2,57,71)(H2,58,72)(H2,59,73)(H,60,75)(H,62,79)(H,63,80)(H,64,74)(H,65,76)(H,66,77)(H,67,78)/t30-,35-,36-,37-,38-,39+,40-,42-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSZBKKWGBUTFY-BRDYMSPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H78N14O14S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160841 | |

| Record name | Vasotocin, dansyl-lys(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138915-83-0 | |

| Record name | Vasotocin, dansyl-lys(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138915830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vasotocin, dansyl-lys(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.